Cas no 10156-53-3 (Benzenamine,4-chloro-2,6-dinitro-N,N-dipropyl-)
10156-53-3 structure
Product Name:Benzenamine,4-chloro-2,6-dinitro-N,N-dipropyl-
CAS No:10156-53-3
MF:C12H16ClN3O4
MW:301.726141929626
CID:146952
PubChem ID:3014620
Update Time:2025-04-19
Benzenamine,4-chloro-2,6-dinitro-N,N-dipropyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-chloro-2,6-dinitro-N,N-dipropyl-
- 4-chloro-2,6-dinitro-N,N-dipropylaniline
- 4-Chloro-2,6-dinitro-N,N-dipropylbenzenamine
- Aniline, 4-chloro-2,6-dinitro-N,N-dipropyl-
- 10156-53-3
- Benzenamine, 4-chloro-2,6-dinitro-N,N-dipropyl-
- DTXSID30143999
-
- Inchi: 1S/C12H16ClN3O4/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(13)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3
- InChI Key: FJUUPDUGKKSFQT-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)[N+](=O)[O-])N(CCC)CCC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 301.08308
- Monoisotopic Mass: 301.083
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 94.9Ų
Experimental Properties
- Density: 1.317
- Boiling Point: 390.3°C at 760 mmHg
- Flash Point: 189.8°C
- Refractive Index: 1.587
- PSA: 89.52
- LogP: 4.82920
Benzenamine,4-chloro-2,6-dinitro-N,N-dipropyl- Related Literature
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
10156-53-3 (Benzenamine,4-chloro-2,6-dinitro-N,N-dipropyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk